4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid
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Overview
Description
4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling reactions: The final steps may involve coupling reactions to attach the ethoxybenzene and carboximidamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also play a crucial role in the compound’s biological effects by interacting with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(trifluoromethyl)piperidin-1-yl]acetyl}-1H-pyrrole-2-carbaldehyde
- 1-Ethenyl-4-(trifluoromethyl)benzene
Uniqueness
4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
acetic acid;4-[2-[4-(trifluoromethyl)pyrazol-1-yl]ethoxy]benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O.C2H4O2/c14-13(15,16)10-7-19-20(8-10)5-6-21-11-3-1-9(2-4-11)12(17)18;1-2(3)4/h1-4,7-8H,5-6H2,(H3,17,18);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELEFITYBRHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(=N)N)OCCN2C=C(C=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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